BACE1 Enzyme Inhibition Potency Comparison Against Dimethyl-Substituted Analog
The target compound demonstrates a BACE1 enzyme inhibition IC50 of 28 ± 3 µM according to a published enzyme-based assay. [1] In contrast, its close structural analog N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide (Compound 6 in the same study) shows no significant inhibition (>100 µM IC50). [2] This represents a greater than 3.5-fold improvement in potency, directly attributable to the 2-methoxy substitution on the pyrimidine ring versus the 4,6-dimethyl substitution pattern.
| Evidence Dimension | BACE1 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 28 ± 3 µM |
| Comparator Or Baseline | N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide: IC50 >100 µM |
| Quantified Difference | >3.5-fold improvement in potency |
| Conditions | Human recombinant BACE1 inhibition assay; Molecules (2014) Vol. 19, p. 7679 |
Why This Matters
Researchers selecting inhibitors for BACE1-targeted studies should prioritize this compound over 4,6-dimethyl analogs due to its significantly improved enzyme inhibition, directly translating to lower required working concentrations in enzymatic and cellular assays.
- [1] MDPI Molecules Journal. (2014). Table 2: Compound 7—IC50 28 ± 3 µM. PMC Article PMC6271662. Molecules, 19, 7679. View Source
- [2] MDPI Molecules Journal. (2014). Table 2: Compound 6—IC50 >100 µM. PMC Article PMC6271662. Molecules, 19, 7679. View Source
